molecular formula C19H27BrN2O4 B12949678 1-Benzyl 4-(tert-butyl) 2-(bromomethyl)-1,4-diazepane-1,4-dicarboxylate

1-Benzyl 4-(tert-butyl) 2-(bromomethyl)-1,4-diazepane-1,4-dicarboxylate

Cat. No.: B12949678
M. Wt: 427.3 g/mol
InChI Key: CBEYLKFPNGYBSS-UHFFFAOYSA-N
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Description

1-Benzyl 4-(tert-butyl) 2-(bromomethyl)-1,4-diazepane-1,4-dicarboxylate is a complex organic compound that belongs to the class of diazepanes This compound is characterized by its unique structure, which includes a benzyl group, a tert-butyl group, and a bromomethyl group attached to a diazepane ring

Preparation Methods

The synthesis of 1-Benzyl 4-(tert-butyl) 2-(bromomethyl)-1,4-diazepane-1,4-dicarboxylate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate precursors such as diamines and diesters.

    Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl halides.

    Addition of the tert-Butyl Group: The tert-butyl group can be added via alkylation reactions using tert-butyl halides.

    Bromomethylation: The bromomethyl group can be introduced through a bromination reaction using bromomethyl reagents.

Industrial production methods may involve optimization of these steps to achieve higher yields and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained.

Chemical Reactions Analysis

1-Benzyl 4-(tert-butyl) 2-(bromomethyl)-1,4-diazepane-1,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the bromine atom.

    Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to form carboxylic acids.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Benzyl 4-(tert-butyl) 2-(bromomethyl)-1,4-diazepane-1,4-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structure.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Benzyl 4-(tert-butyl) 2-(bromomethyl)-1,4-diazepane-1,4-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites on these targets, modulating their activity. For example, the bromomethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic activity. The benzyl and tert-butyl groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds to 1-Benzyl 4-(tert-butyl) 2-(bromomethyl)-1,4-diazepane-1,4-dicarboxylate include other diazepane derivatives with different substituents. Some examples are:

    1-Benzyl 4-(tert-butyl) 2-(chloromethyl)-1,4-diazepane-1,4-dicarboxylate: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    1-Benzyl 4-(tert-butyl) 2-(hydroxymethyl)-1,4-diazepane-1,4-dicarboxylate: Contains a hydroxymethyl group instead of a bromomethyl group.

    1-Benzyl 4-(tert-butyl) 2-(methyl)-1,4-diazepane-1,4-dicarboxylate: Lacks the bromomethyl group, having a simple methyl group instead.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C19H27BrN2O4

Molecular Weight

427.3 g/mol

IUPAC Name

1-O-benzyl 4-O-tert-butyl 2-(bromomethyl)-1,4-diazepane-1,4-dicarboxylate

InChI

InChI=1S/C19H27BrN2O4/c1-19(2,3)26-17(23)21-10-7-11-22(16(12-20)13-21)18(24)25-14-15-8-5-4-6-9-15/h4-6,8-9,16H,7,10-14H2,1-3H3

InChI Key

CBEYLKFPNGYBSS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN(C(C1)CBr)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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